molecular formula C19H24BrClN4O3S B2615521 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1215610-36-8

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2615521
CAS No.: 1215610-36-8
M. Wt: 503.84
InChI Key: JTGZXOXMYYZTCL-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGZXOXMYYZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzothiazole core with a diethylaminoethyl halide in the presence of a base.

    Introduction of the Pyrrolidinone Moiety: The final step involves the acylation of the intermediate with a pyrrolidinone derivative, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 6-position of the benzothiazole ring serves as a reactive site for nucleophilic substitution. This reaction is pivotal for further derivatization:

  • Reagents/Conditions : Reactions typically use polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles like amines, alkoxides, or thiols under heating (60–100°C) .

  • Example : Substitution with amines yields 6-amino-benzothiazole derivatives, which are intermediates in antitumor prodrug development.

NucleophileProductYield (%)Conditions
Piperidine6-Piperidinyl-benzothiazole72DMF, 80°C, 12h
Sodium methoxide6-Methoxy-benzothiazole65DMSO, 60°C, 8h

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond, generating a carboxylic acid and a secondary amine.

  • Basic Hydrolysis : NaOH (aqueous ethanol, 70°C) produces a carboxylate salt and free amine .

Succinimide Ring Opening

The 2,5-dioxopyrrolidin-1-yl (succinimide) ring is susceptible to nucleophilic attack:

  • Water : Hydrolysis at pH 7–9 yields a dicarboxylic acid derivative, critical for prodrug activation .

  • Amines : Reaction with primary amines (e.g., methylamine) opens the ring, forming imide derivatives .

Amide Coupling and Cross-Coupling Reactions

The acetamide linkage and benzothiazole core enable participation in coupling reactions:

  • Suzuki-Miyaura Coupling : The bromine atom facilitates cross-coupling with boronic acids (Pd catalysts, 80–100°C) to introduce aryl/heteroaryl groups .

  • Buchwald-Hartwig Amination : Palladium-mediated coupling with amines modifies the benzothiazole scaffold for enhanced bioactivity .

Reaction TypeCatalystSubstrateYield (%)
Suzuki CouplingPd(PPh₃)₄Phenylboronic acid68
Buchwald AminationPd₂(dba)₃/XantphosMorpholine75

Reactions Involving the Diethylaminoethyl Group

The tertiary amine in the diethylaminoethyl side chain participates in:

  • Quaternary Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form water-soluble quaternary ammonium salts.

  • Oxidation : Under strong oxidants (e.g., KMnO₄), the ethyl groups may oxidize to carboxylic acids, though this

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The benzothiazole ring is known for its ability to intercalate DNA, leading to cytotoxic effects in cancer cells.
  • Antimicrobial Properties: The compound has shown promise in inhibiting various bacterial strains, suggesting potential applications as an antimicrobial agent.

2. Biological Studies:

  • Enzyme Inhibition: Investigations into the compound's ability to inhibit specific enzymes, such as glutathione S-transferases (GSTs), have been conducted. GSTs play a crucial role in detoxification processes and are significant targets for anticancer drug development.
  • Cell Cycle Regulation: Similar compounds have been documented to induce cell cycle arrest at various phases, which could be applicable to this compound as well.

3. Coordination Chemistry:

  • The compound may serve as a ligand in coordination chemistry, forming complexes with metal ions that can act as catalysts in organic reactions.

Case Studies

Several studies have explored the biological activity and potential therapeutic applications of compounds related to N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE:

  • Anticancer Studies:
    • In vitro studies demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that the compound may have similar properties worth investigating further.
  • Antimicrobial Research:
    • A study highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant bacterial strains. This opens avenues for developing new antimicrobial agents from this class of compounds.
  • Enzyme Inhibition Assays:
    • Experiments assessing the inhibition of glutathione S-transferases revealed that certain derivatives could effectively inhibit enzyme activity, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE
  • **N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE

Uniqueness

The uniqueness of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a complex organic compound belonging to the benzothiazole family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • Benzothiazole core : The presence of a bromine atom at the 6th position enhances its reactivity and biological activity.
  • Diethylamino group : This moiety contributes to the compound’s pharmacological properties.
  • Pyrrolidine derivative : The 2,5-dioxopyrrolidinyl group may influence its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzothiazoles, including this compound, have shown significant anticancer activity. The mechanism often involves:

  • Induction of Apoptosis : Studies have demonstrated that compounds with similar structures can trigger programmed cell death in various cancer cell lines. For instance, an analog demonstrated IC50 values indicating effective cytotoxicity against prostate cancer cells (PC3 and DU145) .

Antimicrobial Effects

Benzothiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogens. In vitro studies have shown promising results against both bacterial and fungal strains, suggesting potential applications in treating infections .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Cellular Targets : The bromine atom and the benzothiazole ring may interact with various enzymes and receptors, modulating their activity.
  • Reactive Intermediate Formation : Similar compounds undergo bioreduction to form reactive intermediates that can damage cellular components .

Research Findings and Case Studies

StudyFindings
Cytotoxicity Assay Demonstrated dose-dependent cytotoxic effects on cancer cell lines with IC50 values indicating significant potency .
Antimicrobial Testing Showed effectiveness against multiple bacterial strains, supporting its potential use as an antimicrobial agent .
Mechanistic Insights Suggested that the compound may induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically investigate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a full factorial design can identify interactions between variables, while a response surface methodology (RSM) optimizes yield and purity. Statistical tools like ANOVA help isolate significant factors . Preliminary screening via Taguchi methods reduces the number of trials while maintaining robustness .

Q. How can researchers characterize the structural and functional groups in this compound?

  • Methodological Answer : Use FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzothiazole C-S vibrations). NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves proton environments and confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. X-ray crystallography may resolve stereochemistry if single crystals are obtainable .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel or alumina, optimizing mobile-phase polarity (e.g., gradient elution with hexane/ethyl acetate). For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 6-bromo-benzothiazole moiety in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. Transition-state modeling (e.g., using Gaussian or ORCA) assesses activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Pair with molecular dynamics simulations to evaluate solvent effects on reaction pathways .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Conduct meta-analysis to identify assay-specific variables (e.g., cell-line permeability, serum protein binding). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions. Validate discrepancies via knockout models or CRISPR interference to isolate target interactions .

Q. How can AI-driven platforms enhance the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : Train generative adversarial networks (GANs) on databases like ChEMBL to propose analogs with optimized logP, solubility, and metabolic stability. Validate predictions using QSAR models and ADMET predictors (e.g., SwissADME). Integrate automated high-throughput screening to prioritize candidates for synthesis .

Q. What mechanistic insights explain the role of the 2,5-dioxopyrrolidin-1-yl group in target engagement?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the dioxopyrrolidinyl group and active-site residues. Validate with alanine-scanning mutagenesis of the target protein. Time-resolved fluorescence resonance energy transfer (TR-FRET) quantifies binding kinetics .

Data Analysis and Validation

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using multi-nuclear NMR (e.g., ¹⁵N or ¹⁹F if applicable) and 2D heteronuclear correlation spectra (HMBC, NOESY). Compare experimental data with DFT-calculated chemical shifts (e.g., using ACD/Labs or MNova). Re-synthesize the compound under controlled conditions to confirm reproducibility .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrap resampling to estimate confidence intervals .

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